molecular formula C7H11NO2 B8502470 Methyl cyanovalerate

Methyl cyanovalerate

Cat. No. B8502470
M. Wt: 141.17 g/mol
InChI Key: WNZKWBYFYOMJRC-UHFFFAOYSA-N
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Patent
US04470928

Procedure details

Then, 59.1 g (0.405 mole) of adipic acid, 43.7 g (0.405 mole) of adiponitrile and 26.8 g (0.154 mole) of dimethyl adipate were added to the liquid distillation residue and the resulting mixture was introduced into the autoclave mentioned above. Thereafter, reaction was carried out in the same manner as above. As a result of distillation, there were obtained 120.0 g (0.851 mole) of methyl cyanovalerate and 25.6 g (0.147 mole) of dimethyl adipate (Repeated Experiment 1). Subsequently, by the same procedure as above, the same amount of adipic acid as used in Repeated Experiment 1 and adiponitrile in an amount as shown in Table 3 were added to the liquid distillation residue obtained by distilling off methyl cyanovalerate and dimethyl adipate, and the reaction and distillation were repeated (Repeated Experiments 2-5). The results are shown in Table 3.
Quantity
59.1 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)CCCCC(O)=O.C(#N)[CH2:12][CH2:13][CH2:14][CH2:15][C:16]#[N:17].[C:19]([O:29][CH3:30])(=[O:28])[CH2:20][CH2:21][CH2:22][CH2:23][C:24]([O:26][CH3:27])=[O:25]>>[C:16]([CH:15]([CH2:14][CH2:13][CH3:12])[C:24]([O:26][CH3:27])=[O:25])#[N:17].[C:24]([O:26][CH3:27])(=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20][C:19]([O:29][CH3:30])=[O:28]

Inputs

Step One
Name
Quantity
59.1 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
43.7 g
Type
reactant
Smiles
C(CCCCC#N)#N
Name
Quantity
26.8 g
Type
reactant
Smiles
C(CCCCC(=O)OC)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the resulting mixture was introduced into the autoclave
CUSTOM
Type
CUSTOM
Details
Thereafter, reaction
CUSTOM
Type
CUSTOM
Details
As a result of distillation

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OC)CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.851 mol
AMOUNT: MASS 120 g
Name
Type
product
Smiles
C(CCCCC(=O)OC)(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.147 mol
AMOUNT: MASS 25.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04470928

Procedure details

Then, 59.1 g (0.405 mole) of adipic acid, 43.7 g (0.405 mole) of adiponitrile and 26.8 g (0.154 mole) of dimethyl adipate were added to the liquid distillation residue and the resulting mixture was introduced into the autoclave mentioned above. Thereafter, reaction was carried out in the same manner as above. As a result of distillation, there were obtained 120.0 g (0.851 mole) of methyl cyanovalerate and 25.6 g (0.147 mole) of dimethyl adipate (Repeated Experiment 1). Subsequently, by the same procedure as above, the same amount of adipic acid as used in Repeated Experiment 1 and adiponitrile in an amount as shown in Table 3 were added to the liquid distillation residue obtained by distilling off methyl cyanovalerate and dimethyl adipate, and the reaction and distillation were repeated (Repeated Experiments 2-5). The results are shown in Table 3.
Quantity
59.1 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)CCCCC(O)=O.C(#N)[CH2:12][CH2:13][CH2:14][CH2:15][C:16]#[N:17].[C:19]([O:29][CH3:30])(=[O:28])[CH2:20][CH2:21][CH2:22][CH2:23][C:24]([O:26][CH3:27])=[O:25]>>[C:16]([CH:15]([CH2:14][CH2:13][CH3:12])[C:24]([O:26][CH3:27])=[O:25])#[N:17].[C:24]([O:26][CH3:27])(=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20][C:19]([O:29][CH3:30])=[O:28]

Inputs

Step One
Name
Quantity
59.1 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
43.7 g
Type
reactant
Smiles
C(CCCCC#N)#N
Name
Quantity
26.8 g
Type
reactant
Smiles
C(CCCCC(=O)OC)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the resulting mixture was introduced into the autoclave
CUSTOM
Type
CUSTOM
Details
Thereafter, reaction
CUSTOM
Type
CUSTOM
Details
As a result of distillation

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OC)CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.851 mol
AMOUNT: MASS 120 g
Name
Type
product
Smiles
C(CCCCC(=O)OC)(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.147 mol
AMOUNT: MASS 25.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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